1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C14H21Cl2N3O2 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS No. 1308565-07-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a benzoxazine moiety fused with a piperazine ring, contributing to its diverse biological activities. The molecular formula is , with a molecular weight of 261.32 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of benzoxazines, including this compound, exhibit significant antimicrobial properties. A study highlighted that similar benzoxazine derivatives demonstrated antibacterial and antifungal activities against various pathogens, suggesting that the structure may be crucial for these effects .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer potential. Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures were found to exhibit cytotoxic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
Neuroprotective Effects
The piperazine component of the compound is associated with neuroprotective effects. Research has indicated that piperazine derivatives can enhance cognitive function and protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .
The biological activities of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interact with various cellular signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : Its neuroprotective properties may stem from its ability to scavenge free radicals and reduce oxidative damage in neuronal tissues.
Case Studies
Several studies have documented the biological activity of benzoxazine derivatives:
- Study on Anticancer Activity : A comparative analysis revealed that certain benzoxazine derivatives exhibited IC50 values lower than standard chemotherapy agents like doxorubicin against A431 cells, indicating a promising anticancer profile .
- Neuroprotection in Animal Models : In preclinical studies using rodent models, piperazine-containing compounds showed significant improvements in behavioral tests associated with memory and learning, supporting their potential as therapeutic agents for cognitive disorders .
Data Table
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.2ClH/c18-14(11-16-7-5-15-6-8-16)17-9-10-19-13-4-2-1-3-12(13)17;;/h1-4,15H,5-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISVWYHGUGBBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2CCOC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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